molecular formula C16H18ClN5O B11293400 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine

N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11293400
M. Wt: 331.80 g/mol
InChI Key: LUODASUPFCXZAE-UHFFFAOYSA-N
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Description

N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the chloromethyl group. The tetrazole ring is then formed through a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Compared to other similar compounds, N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C16H18ClN5O

Molecular Weight

331.80 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C16H18ClN5O/c1-3-8-22-20-16(19-21-22)18-10-13-6-7-15(23-13)12-5-4-11(2)14(17)9-12/h4-7,9H,3,8,10H2,1-2H3,(H,18,20)

InChI Key

LUODASUPFCXZAE-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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